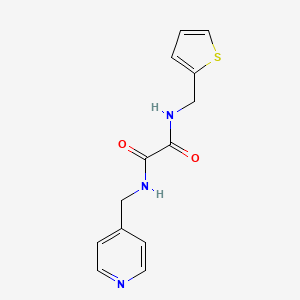

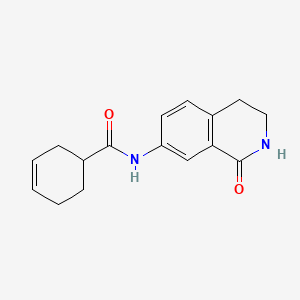

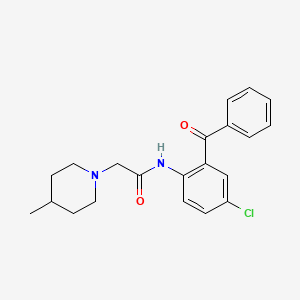

N1-(pyridin-4-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N1-(pyridin-4-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.

Scientific Research Applications

Catalytic Applications

N,N'-Bis(pyridin-2-ylmethyl)oxalamide, a structurally similar compound to N1-(pyridin-4-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide, has been identified as an effective promoter in Cu-catalyzed N-arylation of oxazolidinones and primary and secondary amides with (hetero)aryl iodides at room temperature. This research demonstrates excellent chemoselectivity and functional group tolerance, leading to diverse N-arylation products (Bhunia, De, & Ma, 2022).

Ligand Efficiency in Copper-Catalyzed Reactions

Another study highlights N-(1-Oxy-pyridin-2-ylmethyl)oxalamic acid as an efficient ligand for CuI-catalyzed amination of aryl halides at room temperature. The catalytic system facilitated N-arylation with moderate to excellent yields and high functional group tolerance, showcasing the potential of such ligands in facilitating complex chemical reactions (Wang et al., 2015).

Copper-Catalyzed Goldberg Amidation

The use of Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide, closely related to the compound of interest, has been proven effective in Goldberg amidation using less reactive (hetero)aryl chlorides. This catalytic system tolerates a wide variety of functionalized (hetero)aryl chlorides and a broad spectrum of aromatic and aliphatic primary amides, yielding good to excellent results. It also facilitates the arylation of lactams and oxazolidinones, indicating its versatility in coupling reactions (De, Yin, & Ma, 2017).

Molecular Structural Analysis

A structural and theoretical analysis of conformational polymorphs of N,N'-bis(pyridin-3-ylmethyl)oxalamide, a similar compound, has been conducted. The study includes Hirshfeld surface analysis and computational chemistry, contributing to a deeper understanding of molecular interactions and stability, which are crucial for designing effective catalysts and ligands in various chemical reactions (Jotani et al., 2016).

Mechanism of Action

Pyridine Derivatives

Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . Pyridine derivatives have been known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .

Thiophene Derivatives

Thiophene is a heterocyclic compound with the formula C4H4S. Consisting of a flat five-membered ring, it is aromatic as indicated by its extensive substitution reactions . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications. They have been reported to possess a wide range of therapeutic properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

properties

IUPAC Name |

N-(pyridin-4-ylmethyl)-N'-(thiophen-2-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2S/c17-12(15-8-10-3-5-14-6-4-10)13(18)16-9-11-2-1-7-19-11/h1-7H,8-9H2,(H,15,17)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCUSAEUZKLLRTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC(=O)C(=O)NCC2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-isopropyl-7-(4-(2-phenoxyacetyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2579224.png)

![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(7-methoxybenzofuran-2-yl)methanone](/img/structure/B2579225.png)

![2-{[(5-Bromo-1,3-thiazol-2-yl)carbamoyl]methoxy}acetic acid](/img/structure/B2579228.png)

![N-{4-[(4-chlorophenyl)sulfanyl]-3-cyanophenyl}-4-fluorobenzenecarboxamide](/img/structure/B2579239.png)

![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-ethylbutanamide](/img/structure/B2579241.png)

![N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-3-(trifluoromethyl)benzamide](/img/structure/B2579243.png)